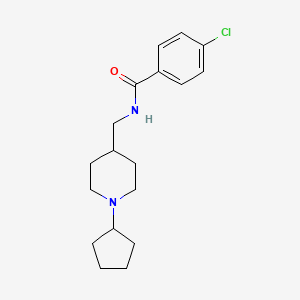

4-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized by a slow evaporation method using ethyl methyl ketone as a solvent . The process involves the reaction of 4-aminomethylpiperidine with ethyl methyl ketone, followed by the addition of triethylamine and 4-Chlorobenzoyl chloride . The reaction mixture is stirred at room temperature for about 2 hours, resulting in a white precipitate of triethylammonium chloride . The filtrate is then evaporated to obtain the crude product, which is recrystallized twice from ethyl methyl ketone .Molecular Structure Analysis

The molecular structure of 4-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide has been confirmed by UV-Vis, NMR, and FT-IR spectral analysis . The crystal is crystallized in a monoclinic system with space group P21/n . The cell dimensions are given as a = 8.965(5), b = 19.613(5), c = 11.456(5); β = 96.989(5) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.86. The melting point of the compound is 230°C .Scientific Research Applications

Cancer Research: Hypoxia-Inducible Factor (HIF-1) Activation

This compound has been studied for its role in activating the HIF-1 pathway, which is crucial in cellular responses to low oxygen conditions . In cancer research, HIF-1 activation can lead to the expression of genes that help tumor adaptation and survival under hypoxic conditions. The compound’s ability to modulate this pathway could be pivotal in developing therapies targeting hypoxic tumors.

Apoptosis Induction in Hepatocellular Carcinoma

Derivatives of this compound have shown significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell line . By inducing the expression of HIF-1α protein and downstream target gene p21, and upregulating the expression of cleaved caspase-3, these compounds promote apoptosis, potentially offering a therapeutic strategy for hepatocellular carcinoma.

Cell Cycle Arrest

The compound’s interaction with the HIF-1α protein can lead to the dissociation of c-Myc, a protein that blocks the p21 promoter . This action can result in the activation of p21 expression, leading to cell cycle arrest, which is a desirable effect in the treatment of rapidly dividing cancer cells.

Anti-Proliferative Effects

Through its effect on the HIF-1α and p53 pathways, the compound can induce the expression of proteins like p21, p27, or p53, which have anti-proliferative effects . This property is particularly relevant in the context of cancer, where controlling cell proliferation is a key therapeutic goal.

Glycolysis Modulation in Tumor Cells

The compound’s ability to activate HIF-1α can accelerate glycolysis in tumor cells . This is significant because many cancer cells rely on glycolysis for energy production, even in the presence of oxygen (the Warburg effect). Modulating this pathway could be crucial in starving tumor cells of energy.

Angiogenesis in Tumor Microenvironment

Some studies suggest that increasing HIF expression in the tumor microenvironment can promote the formation of hepatic vessels . This process, known as angiogenesis, is essential for tumor growth and metastasis. Understanding how this compound affects angiogenesis could lead to new insights into tumor biology and treatment.

Tumor Growth and Metastasis Inhibition

Contrary to promoting angiogenesis, there is evidence that overexpression of HIF genes can inhibit tumor growth and development . This compound could be used to explore this paradoxical effect further, potentially leading to novel approaches to cancer therapy.

Pharmacokinetic Studies

The design and synthesis of benzamide derivatives, including this compound, are guided by bioisosterism and pharmacokinetic parameters . Studying the pharmacokinetics of these compounds can provide valuable information on their absorption, distribution, metabolism, and excretion, which is critical for drug development.

properties

IUPAC Name |

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKJCHKEVPZUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)

![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)

![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)

![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)

![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)